molecular formula C17H11N3O8 B11689429 2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl 4-nitrobenzoate

2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl 4-nitrobenzoate

Cat. No.: B11689429
M. Wt: 385.3 g/mol
InChI Key: HVSYOOYKNVJQIW-UHFFFAOYSA-N
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Description

2-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ETHYL 4-NITROBENZOATE is a complex organic compound known for its unique chemical structure and properties This compound features a nitro group attached to an isoindoline ring, which is further connected to an ethyl benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ETHYL 4-NITROBENZOATE typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of isoindoline derivatives followed by esterification with 4-nitrobenzoic acid. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and catalysts such as sulfuric acid or hydrochloric acid for esterification .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of industrial-grade reagents and solvents is common to maintain cost-effectiveness and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ETHYL 4-NITROBENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups typically yields the corresponding amines, while oxidation can produce nitroso derivatives .

Scientific Research Applications

2-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ETHYL 4-NITROBENZOATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ETHYL 4-NITROBENZOATE involves its interaction with specific molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. These interactions can result in the inhibition of enzymes or disruption of cellular processes, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)-propionic acid
  • 4-((3-(4-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid)amino)benzoate
  • 3-(4-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl propionate

Uniqueness

The presence of both nitro and ester functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in research and industrial applications .

Properties

Molecular Formula

C17H11N3O8

Molecular Weight

385.3 g/mol

IUPAC Name

2-(4-nitro-1,3-dioxoisoindol-2-yl)ethyl 4-nitrobenzoate

InChI

InChI=1S/C17H11N3O8/c21-15-12-2-1-3-13(20(26)27)14(12)16(22)18(15)8-9-28-17(23)10-4-6-11(7-5-10)19(24)25/h1-7H,8-9H2

InChI Key

HVSYOOYKNVJQIW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)N(C2=O)CCOC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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